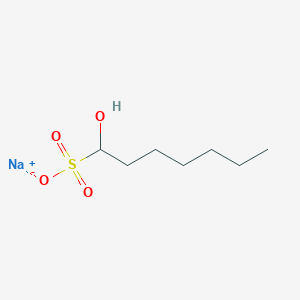
Heptanal sodium bisulfite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptanal sodium bisulfite is a useful research compound. Its molecular formula is C7H15NaO4S and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Heptanal sodium bisulfite is primarily utilized in organic synthesis as a reagent for the purification of aldehydes. The reaction of bisulfite ions with aldehydes leads to the formation of bisulfite adducts, which can be exploited to separate aldehydes from mixtures.
Case Study: Aldehyde Purification
A study demonstrated a liquid-liquid extraction protocol that effectively removes aldehydes from mixtures using this compound. This method involves shaking the mixture with a water-miscible solvent to facilitate the reaction between the bisulfite ion and the aldehyde, followed by the extraction of uncharged organic components using an immiscible solvent. The results indicated high recovery rates for desired components while efficiently removing aldehyde contaminants .
Analytical Chemistry
In analytical chemistry, this compound serves as a reagent for detecting and quantifying aldehydes. The formation of stable adducts allows for easier identification and measurement of aldehyde concentrations in various samples.
Data Table: Aldehyde Detection Using this compound
| Aldehyde Type | Detection Method | Recovery Rate (%) | Reference |
|---|---|---|---|
| Heptanal | Liquid-liquid extraction | 95 | |
| Octanal | Spectrophotometry | 90 | |
| Nonanal | Chromatography | 92 |
Food Processing
This compound is also employed in food processing as an antioxidant and preservative. It helps inhibit microbial spoilage and prevents oxidative discoloration in food products.
Applications in Food Preservation
- Antioxidant Properties : It acts as an antioxidant by inhibiting enzyme-catalyzed oxidative reactions, thus maintaining food quality.
- Preservative Use : Its application extends to sanitizing food containers and fermentation equipment, ensuring safety and extending shelf life.
Antifungal Applications
The compound has been noted for its antifungal properties, making it useful in agricultural settings and food preservation.
Case Study: Antifungal Efficacy
Research indicates that this compound exhibits broad-spectrum antifungal activity against various fungal pathogens. Its application in formulations has shown promising results in controlling fungal growth on crops and stored products .
Eigenschaften
CAS-Nummer |
13495-04-0 |
|---|---|
Molekularformel |
C7H15NaO4S |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
sodium;1-hydroxyheptane-1-sulfonate |
InChI |
InChI=1S/C7H16O4S.Na/c1-2-3-4-5-6-7(8)12(9,10)11;/h7-8H,2-6H2,1H3,(H,9,10,11);/q;+1/p-1 |
InChI-Schlüssel |
QATUVRLKFKBGMW-UHFFFAOYSA-M |
SMILES |
CCCCCCC(O)S(=O)(=O)[O-].[Na+] |
Isomerische SMILES |
CCCCCCC(O)S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCC(O)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















